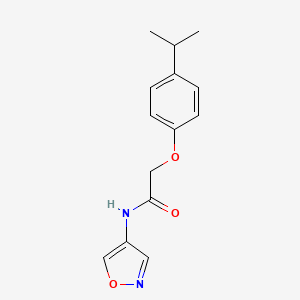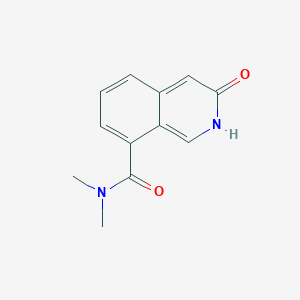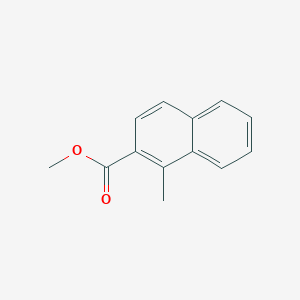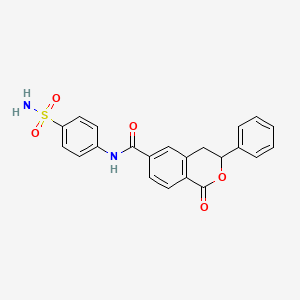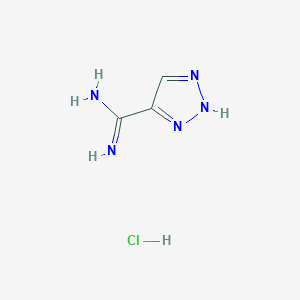
1H-1,2,3-triazole-4-carboximidamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,3-triazole-4-carboximidamide hydrochloride is a chemical compound with the molecular weight of 147.57 . It is a salt with chloride as the counterion . This compound belongs to the class of organic compounds known as triazoles . These are compounds containing a five-member aromatic ring of two carbon atoms and three nitrogen atoms .
Synthesis Analysis
The synthesis of 1H-1,2,3-triazole-4-carboximidamide hydrochloride involves the reaction of dicyandiamide and 1,2,4-Triazole . The steps are as follows: Dissolve the compound in tetrahydrofuran, and the temperature was raised to 70℃ .
Molecular Structure Analysis
The InChI code for 1H-1,2,3-triazole-4-carboximidamide hydrochloride is 1S/C3H5N5.ClH/c4-3(5)2-1-6-8-7-2;/h1H,(H3,4,5)(H,6,7,8);1H . This indicates the presence of a triazole ring with a carboximidamide group attached to it .
Chemical Reactions Analysis
1H-1,2,3-triazole-4-carboximidamide hydrochloride is prepared by the reaction of dicyandiamide and 1,2,4-Triazole . The steps are as follows: Dissolve the compound in 20 ml of tetrahydrofuran, and the temperature was raised to 70℃ .
Physical And Chemical Properties Analysis
It has a molecular weight of 147.57 . The compound is stable to hydrolysis, oxidizing and reducing conditions .
Wissenschaftliche Forschungsanwendungen
Chemical Properties
“1H-1,2,3-triazole-4-carboximidamide hydrochloride” has a CAS Number of 1808444-75-8 . It has a molecular weight of 147.57 and its IUPAC Name is 1H-1,2,3-triazole-4-carboximidamide hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Safety Information
The compound is classified under GHS07 and has a signal word of "Warning" . Hazard statements associated with it include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Biological Applications
1,2,3-triazoles have been used in the synthesis of compounds with antiproliferative effects against human acute myeloid leukemia (AML) cells . While this specific application does not directly involve “1H-1,2,3-triazole-4-carboximidamide hydrochloride”, it does highlight the potential for triazoles in biological research.
Wirkmechanismus
Target of Action
Similar compounds, such as 1,2,3-triazole derivatives, have been reported to exhibit excellent inhibition against α-glucosidase , suggesting that 1H-1,2,3-triazole-4-carboximidamide hydrochloride may also target this enzyme.
Mode of Action
It is suggested that the compound may interact with its targets, potentially α-glucosidase, leading to inhibition of the enzyme’s activity .
Biochemical Pathways
If the compound inhibits α-glucosidase, it would affect the carbohydrate metabolism pathway, specifically the breakdown of complex polysaccharides into glucose .
Result of Action
If the compound inhibits α-glucosidase, it could potentially lead to a decrease in the breakdown of complex polysaccharides into glucose, affecting glucose levels in the body .
Safety and Hazards
Zukünftige Richtungen
Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also important in organocatalysis, agrochemicals, and materials science . Thus, they have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines .
Eigenschaften
IUPAC Name |
2H-triazole-4-carboximidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N5.ClH/c4-3(5)2-1-6-8-7-2;/h1H,(H3,4,5)(H,6,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKULSTXUOJQJIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1C(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2533849.png)
![4-Methyl-2-[(1-phenylmethoxycarbonylpiperidin-4-yl)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2533850.png)
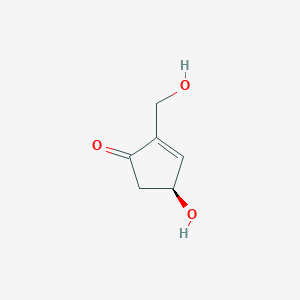
![N-[[4-(2,6-diethylphenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2533854.png)
![6-(5-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2533855.png)
![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2533856.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-chloro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2533857.png)


![7-Fluoro-3-[[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2533861.png)
